2,5-二甲基咪唑-4-羧酸

描述

Synthesis Analysis

The synthesis of imidazoles, including 2,5-Dimethylimidazole-4-carboxylic acid, has been a topic of recent research . One method involves the cyclization of amido-nitriles, which can include a variety of functional groups . Another approach is a one-pot, metal and acid-free synthesis of 2,4,5-trisubstituted imidazoles . The reaction conditions are mild enough for the inclusion of a variety of functional groups .Molecular Structure Analysis

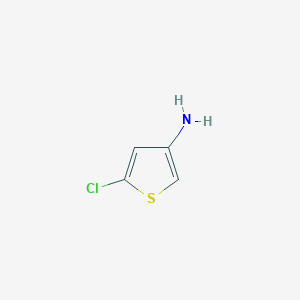

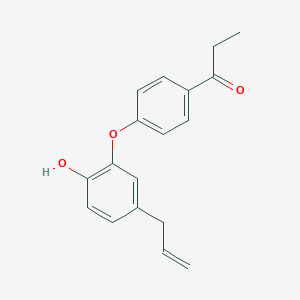

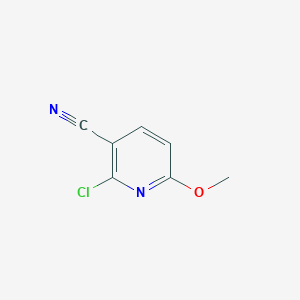

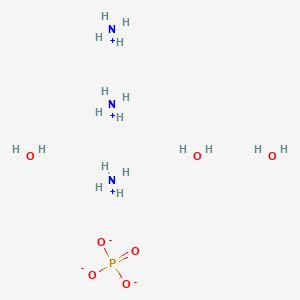

The molecular structure of 2,5-Dimethylimidazole-4-carboxylic acid includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound also contains two methyl groups and a carboxylic acid group .Chemical Reactions Analysis

Imidazoles, including 2,5-Dimethylimidazole-4-carboxylic acid, are key components in a variety of functional molecules and have a wide range of applications . They are involved in various chemical reactions, including those that form one of the heterocycle’s core bonds . The reaction mechanisms often involve nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dimethylimidazole-4-carboxylic acid include a molecular weight of 140.14 g/mol and a molecular formula of C6H8N2O2. Other specific properties such as acidity, moisture, amino acid nitrogen, saccharification, liquefaction, protease activity, fermenting ability, and esterifying ability were not found in the search results.科学研究应用

医药应用

2,5-二甲基咪唑-4-羧酸: 是一种用途广泛的杂环化合物,在生物活性分子的合成中发挥着至关重要的作用。 其衍生物常用于开发具有多种药理活性的药物,包括抗癌、抗炎、抗菌和抗病毒特性 。该化合物作为复杂分子结构的构建模块的能力使其在药物设计和发现中具有不可估量的价值。

农药合成

在农药工业中,这种咪唑衍生物被用于制造用作选择性植物生长调节剂、杀菌剂、除草剂和治疗剂的化合物 。它的结构基序是合成有助于改善作物保护和产量的化学品的关键。

催化

2,5-二甲基咪唑-4-羧酸的咪唑环用于催化,特别是在形成N-杂环卡宾 (NHC) 中 。NHC 被用作促进多种化学反应的催化配合物的配体,这使得该化合物在有机金属化学领域意义重大。

功能材料

该化合物的衍生物也因其在创造功能材料方面的潜力而受到关注 。这些材料在电子、光子和储能等各个技术领域具有独特的特性和应用。

太阳能电池染料

咪唑核心在用于太阳能电池的染料的合成中起着重要作用 。这些染料旨在吸收阳光并将其转换为电能,咪唑衍生物的结构多功能性允许优化光吸收特性。

光学应用

对咪唑衍生物的光学应用的研究一直在增长,2,5-二甲基咪唑-4-羧酸是开发新型光学材料的关键成分 。这些材料用于显示器、传感器和其他依赖于光操纵的设备。

合成化学

最后,2,5-二甲基咪唑-4-羧酸在合成化学中是基础性的,用于通过多组分反应构建复杂分子 。它的反应性和与各种官能团的相容性使其成为合成化学家工具箱中的宝贵组成部分。

作用机制

Target of Action

Imidazole compounds, including 2,5-Dimethylimidazole-4-carboxylic acid, are known to interact with a variety of biological targets. These targets include enzymes, receptors, and other proteins that play crucial roles in various biochemical processes . .

Mode of Action

Imidazole compounds are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The exact interaction between 2,5-Dimethylimidazole-4-carboxylic acid and its targets would depend on the specific target and the biochemical context.

Biochemical Pathways

Imidazole compounds are known to influence a variety of biochemical pathways due to their interactions with multiple targets . These pathways could include those involved in inflammation, tumor growth, diabetes, allergies, and more .

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents , which could influence their bioavailability and distribution within the body.

Result of Action

Given the broad range of biological activities associated with imidazole compounds , it is likely that 2,5-Dimethylimidazole-4-carboxylic acid could have diverse effects depending on the specific targets and pathways it interacts with.

实验室实验的优点和局限性

One of the main advantages of using 2,5-Dimethylimidazole-4-carboxylic acid in laboratory experiments is its low cost and availability. In addition, 2,5-Dimethylimidazole-4-carboxylic acid is relatively stable and can be stored for long periods of time without degrading. However, 2,5-Dimethylimidazole-4-carboxylic acid is also toxic and should be handled with care. It should also be kept away from strong acids and bases, as these can cause it to degrade.

未来方向

The potential applications of 2,5-Dimethylimidazole-4-carboxylic acid are still being explored. One possible future direction is to use 2,5-Dimethylimidazole-4-carboxylic acid in drug discovery, as it has been shown to have anti-inflammatory and anti-cancer properties. In addition, 2,5-Dimethylimidazole-4-carboxylic acid could be used to study the effects of various environmental factors on the body, such as air pollution or radiation. Finally, 2,5-Dimethylimidazole-4-carboxylic acid could be used to develop new drugs or to improve existing drugs.

属性

IUPAC Name |

2,5-dimethyl-1H-imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-3-5(6(9)10)8-4(2)7-3/h1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXKYDAPVGBFJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30233187 | |

| Record name | 2,5-Dimethylimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84255-24-3 | |

| Record name | 2,4-Dimethyl-1H-imidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84255-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylimidazole-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084255243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylimidazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B179379.png)

![4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one](/img/structure/B179387.png)